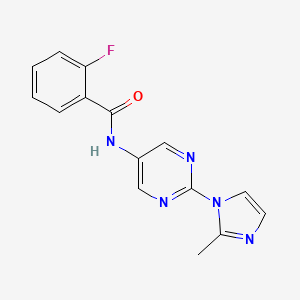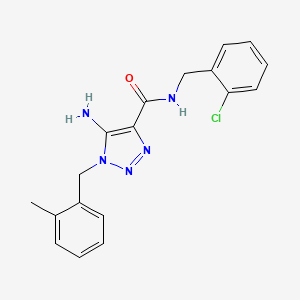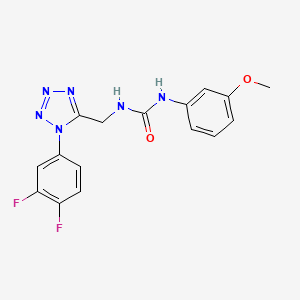![molecular formula C22H27N3O5S2 B2862489 [2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 475055-10-8](/img/structure/B2862489.png)
[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
BenchChem offers high-quality [2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolysis of Aryl Azides
Research on azepine derivatives, which are structurally related to the compound , reveals their formation through the photolysis of ortho-substituted aryl azides. These compounds show diverse reactivities, leading to various products including 3-substituted 2-methoxy-3H-azepines. This demonstrates the compound's potential in synthesizing novel azepine derivatives with specific substituents, highlighting its relevance in photochemical reactions and organic synthesis (Purvis et al., 1984).
Labeling of Polymers
The compound's relatedness to sulfonyl groups and azepines suggests its utility in polymer science. For instance, the facile labeling of polymers via maleimide-thiol coupling reactions, as shown in studies involving poly(N-isopropylacrylamide), underscores the importance of sulfonyl-functionalized compounds in creating fluorescently labeled polymers. This application is crucial for biomaterials research, where labeled polymers facilitate the study of polymer behavior in biological systems (Scales et al., 2006).
Hydrogen-Bonded Assembly
Compounds with azepine and carboxylate groups participate in forming intricate hydrogen-bonded assemblies, ranging from zero to three dimensions. This characteristic is fundamental in designing new materials with specific molecular architectures for applications in catalysis, molecular recognition, and self-assembly processes. The ability to form diverse hydrogen-bonded structures highlights the potential of such compounds in supramolecular chemistry (Guerrero et al., 2014).
Ionic Liquids
Azepane derivatives have been utilized to synthesize a new family of room-temperature ionic liquids. These ionic liquids, derived from azepanium salts, exhibit wide electrochemical windows and low viscosities, making them promising candidates for electrolytes in energy storage devices. The synthesis and application of azepanium ionic liquids illustrate the potential of azepane and its derivatives in green chemistry and sustainable technologies (Belhocine et al., 2011).
properties
IUPAC Name |
[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-16-9-10-17(14-19(16)32(28,29)25-12-5-3-4-6-13-25)24-20(26)15-30-22(27)18-8-7-11-23-21(18)31-2/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUZIUCRLMCYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2862412.png)

![N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2862416.png)


![N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2862421.png)


![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2862427.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2862428.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2862429.png)